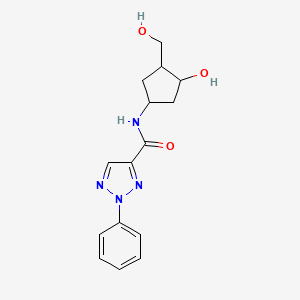

3-Pyrazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 3-Pyrazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride, is not directly mentioned in the provided papers. However, the papers do discuss various pyrazole derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Pyrazole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves cyclization reactions and functionalization of the pyrazole ring. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into carboxamides and carboxylates is achieved through reactions with binucleophiles, such as diamines and amino alcohols, yielding good to excellent yields . Another approach involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with hydrazine derivatives under ultrasound irradiation, which offers high regioselectivity and efficiency . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of a novel pyrazole derivative was determined to be stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These techniques could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including functionalization and coordination with metal ions. For instance, pyrazole carboxylic acids have been used to synthesize coordination compounds with d10 metals, displaying mixed-ligand characteristics and interesting photoluminescent properties . Additionally, pyrazole carboxamides have been synthesized through reactions with aminophenols . These reactions highlight the versatility of pyrazole derivatives in forming new compounds with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the photoluminescent behaviors of coordination compounds based on pyrazole-3-carboxylic acid are attributed to ligand-centered charge transitions . Theoretical calculations, such as density functional theory (DFT), can provide insights into the electronic structures and potential reactivity of these compounds . Such analyses could be applied to understand the properties of this compound.

Case Studies

Several of the papers discuss the potential biological activities of pyrazole derivatives. For instance, some derivatives have shown selective inhibition of tissue non-specific alkaline phosphatase and exhibited strong inhibitory effects on the growth of various cancer cell lines . These findings suggest that pyrazole derivatives, including potentially this compound, could have significant applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Research has explored the synthesis of pyrazole derivatives, including those structurally similar to 3-Pyrazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride, through various methods like the 3+2 annulation method, as demonstrated in the synthesis of novel pyrazole derivatives (Naveen et al., 2021).

Crystal Structure Analysis : Studies have also focused on analyzing the crystal structure and molecular interactions of pyrazole derivatives, providing insights into their molecular properties (Naveen et al., 2021).

Applications in Material Science

- Optical Nonlinearity : Certain pyrazole derivatives have shown potential as materials for optical limiting applications, suggesting a possible application area for 3-Pyrazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride (Chandrakantha et al., 2013).

Biological and Medicinal Applications

Anticancer and Antiangiogenic Properties : Some pyrazole derivatives have been evaluated for their anticancer and antiangiogenic properties, opening up avenues for exploring similar applications for 3-Pyrazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride (Kumar et al., 2018).

Antioxidant Activities : Other derivatives have exhibited significant antioxidant activities, suggesting potential for similar research with 3-Pyrazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride (Kumar et al., 2018).

Miscellaneous Applications

Lanthanide Complexes : Pyrazole compounds have been used to assemble lanthanide-based coordination polymers, demonstrating diverse application possibilities in coordination chemistry and materials science (Xia et al., 2007).

Combinatorial Chemistry : Pyrazole carboxylic acids have been part of large compound libraries analyzed for various applications, indicating the compound's potential utility in high-throughput screening and drug discovery (Schmid et al., 2001).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name |

3-pyrazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c11-8(12)6-4-7(5-6)10-3-1-2-9-10;/h1-3,6-7H,4-5H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAJUSIAYCUUBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N2C=CC=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

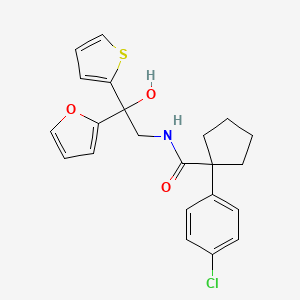

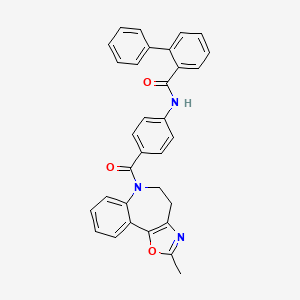

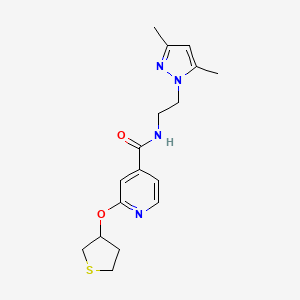

![N-cycloheptyl-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B3018396.png)

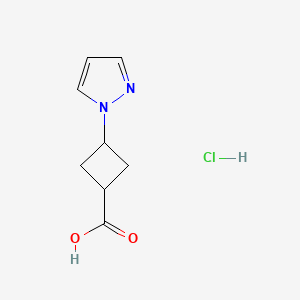

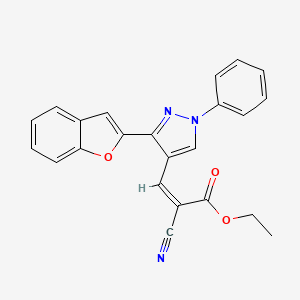

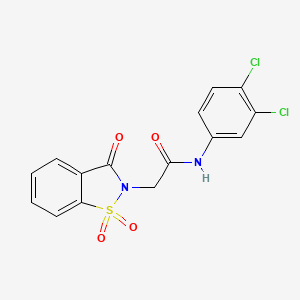

![2-[6-(4-Bromophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3018408.png)

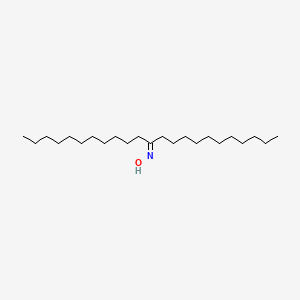

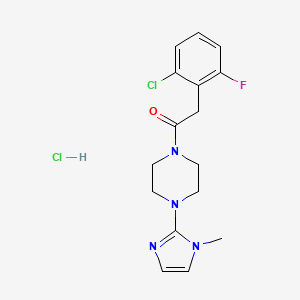

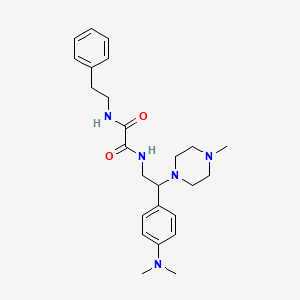

![N-[(1-propylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B3018412.png)

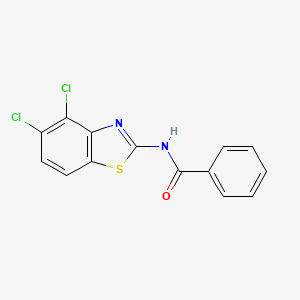

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B3018414.png)